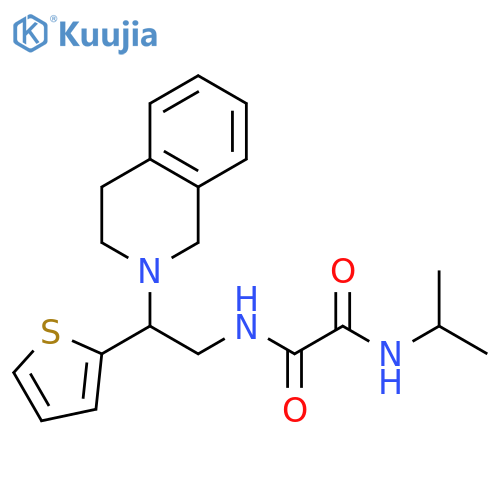Cas no 903290-28-8 (N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide)

903290-28-8 structure
商品名:N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide
CAS番号:903290-28-8
MF:C20H25N3O2S
メガワット:371.496403455734
CID:5494821
N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-propan-2-yloxamide
- Ethanediamide, N1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-(2-thienyl)ethyl]-N2-(1-methylethyl)-
- N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide
-
- インチ: 1S/C20H25N3O2S/c1-14(2)22-20(25)19(24)21-12-17(18-8-5-11-26-18)23-10-9-15-6-3-4-7-16(15)13-23/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25)
- InChIKey: FYULQJMCQQFWLD-UHFFFAOYSA-N
- ほほえんだ: C(NCC(N1CCC2=C(C1)C=CC=C2)C1SC=CC=1)(=O)C(NC(C)C)=O
N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2662-0120-4mg |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2662-0120-20mg |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2662-0120-2μmol |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2662-0120-2mg |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2662-0120-50mg |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
| Life Chemicals | F2662-0120-1mg |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2662-0120-40mg |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2662-0120-15mg |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2662-0120-20μmol |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2662-0120-3mg |
N-(propan-2-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide |
903290-28-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide 関連文献
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370
-
5. Synthesis of core–shell ZSM-5@meso-SAPO-34 composite and its application in methanol to aromaticsZhong-Xiang Jiang,Yue Yu,Chong-Shuai Sun,Yu-Jia Wang RSC Adv., 2015,5, 55825-55831
903290-28-8 (N-(propan-2-yl)-N'-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethylethanediamide) 関連製品
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
